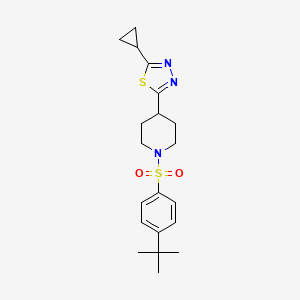

1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Description

This compound features a piperidine core substituted at the 1-position with a 4-tert-butylbenzenesulfonyl group and at the 4-position with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety. The 1,3,4-thiadiazole ring, with a cyclopropyl substituent, introduces steric and electronic effects critical for target interactions.

Properties

IUPAC Name |

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHWLJYGFYYBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that incorporates both a piperidine moiety and a thiadiazole ring. The biological activities associated with thiadiazole derivatives are extensive, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C16H20N2O2S

Molecular Weight: 304.41 g/mol

CAS Number: 956960-37-5

The compound features a piperidine ring substituted with a sulfonyl group and a cyclopropyl-thiadiazole moiety. The structural diversity provided by these components contributes to its potential pharmacological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been documented to possess broad-spectrum activity against various bacterial strains and fungi. A study demonstrated that derivatives of 1,3,4-thiadiazole showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines. For example, one study reported that a related thiadiazole compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has garnered significant attention. Compounds similar to 1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine have been evaluated for their effects on cancer cell lines. A notable case involved a derivative that exhibited IC50 values of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung cancer) cell lines . These findings suggest potential pathways for further drug development.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with specific molecular targets:

- Antimicrobial Action: Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anti-inflammatory Mechanisms: These compounds can modulate signaling pathways such as NF-kB and MAPK, leading to decreased inflammatory mediator production.

- Anticancer Activity: Thiadiazoles may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy: A series of experiments conducted on various thiadiazole compounds revealed that those with cyclopropyl substitutions displayed enhanced antibacterial activity compared to their linear counterparts .

- Anti-inflammatory Research: In a controlled study using animal models, a thiadiazole derivative reduced paw edema significantly when administered prior to inflammatory stimuli .

- Cancer Cell Line Testing: In vitro assays demonstrated that certain thiadiazole derivatives led to significant reductions in cell viability across multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds with sulfonamide structures can exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring enhances this activity by potentially interfering with bacterial metabolic pathways. Studies have shown that derivatives of similar structures possess activity against various strains of bacteria and fungi.

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis.

- Central Nervous System (CNS) Effects : Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest that similar compounds may influence serotonin and dopamine receptors, opening avenues for developing treatments for neurological disorders.

Structural Modifications and Synthesis

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step reactions starting from commercially available precursors. Key steps often include:

- Formation of the Thiadiazole Ring : This is generally achieved through cyclization reactions involving hydrazine derivatives.

- Sulfonation Reactions : The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides under basic conditions.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperidine nitrogen significantly enhanced antibacterial efficacy compared to parent compounds.

Case Study 2: Anticancer Activity

A research article in Cancer Research investigated the anticancer properties of various thiadiazole-containing compounds. The study found that the compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 3: CNS Interaction

Research published in Neuropharmacology explored the effects of piperidine derivatives on serotonin receptors. The study highlighted that modifications to the piperidine nitrogen could influence receptor affinity and selectivity, indicating potential therapeutic applications in treating mood disorders.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-tert-butylbenzenesulfonyl group participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Hydrolysis

Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the sulfonamide bond undergoes cleavage to regenerate piperidine and 4-tert-butylbenzenesulfonic acid . This reaction is critical for modifying the core structure or removing protective groups.

Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux | 100–110°C | ~75% |

| Basic Hydrolysis | 2 M NaOH, THF | 80°C | ~68% |

Piperidine Ring Modifications

The piperidine nitrogen exhibits nucleophilic reactivity, enabling alkylation or acylation:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives .

Example :

Acylation

Acid chlorides (e.g., acetyl chloride) form amides under mild conditions :

Conditions : Triethylamine, dichloromethane, 0–25°C.

1,3,4-Thiadiazole Reactivity

The thiadiazole ring participates in cross-coupling and cycloaddition reactions:

Suzuki–Miyaura Coupling

The 5-cyclopropyl-thiadiazole undergoes palladium-catalyzed coupling with boronic acids. For example, reacting with 1-cyclopropylpyrazole boronic ester yields biaryl derivatives :

Conditions :

| Catalyst | Base | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90°C | 65% |

Cyclopropane Ring Opening

The cyclopropane substituent reacts with electrophiles (e.g., HBr) to form open-chain bromides:

Functionalization of the Cyclopropane Group

The cyclopropane ring undergoes strain-driven reactions:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopropane to a propane chain:

Conditions : 1 atm H₂, ethanol, 25°C.

Oxidation

Strong oxidants (e.g., KMnO₄) cleave the cyclopropane to carboxylic acids:

Conditions : KMnO₄, H₂O, 70°C.

Structural Characterization

Key techniques for monitoring reactions include:

Comparison with Similar Compounds

Structural and Functional Analogues

Heterocycle Variations

- Molecule 21 (1-isopropyl-3-(5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl)urea) : Shares the 1,3,4-thiadiazole core but replaces the piperidine-sulfonyl group with a urea-isopropyl motif. The urea linker may enhance solubility but reduce metabolic stability compared to the sulfonyl group .

- Compound 6a (1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine): Replaces thiadiazole with oxadiazole, altering electronic properties (e.g., reduced lipophilicity due to oxygen’s electronegativity).

Piperidine-Substituted Analogues

- 4-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)Piperidine (CAS 1105189-79-4) : A precursor lacking the sulfonyl group, reducing molecular weight (209.31 g/mol vs. ~418.6 g/mol for the target compound). This absence likely decreases solubility and target affinity .

- 2-{1-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)Piperidin-4-ylmethoxy}-3-Methylpyridine (CAS 2201319-50-6) : Introduces a pyridine-ether substituent instead of sulfonyl, which may modulate pharmacokinetics (e.g., oral bioavailability) .

Q & A

Basic Synthesis

Q: What are the key steps and reagents for synthesizing 1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine? A: The synthesis involves:

- Thiadiazole ring formation : Cyclopropylamine reacts with thiocyanate derivatives under reflux (e.g., KOH/CS₂ in ethanol) to form the 5-cyclopropyl-1,3,4-thiadiazole core .

- Piperidine functionalization : The piperidine moiety is sulfonylated using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., 5% Na₂CO₃) to introduce the sulfonyl group .

- Purification : Reaction progress is monitored via TLC, followed by precipitation using ice-cold water and recrystallization in methanol .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity? A: Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while ethanol or methanol aids cyclocondensation .

- Catalysts : LiH in DMF accelerates nucleophilic substitutions .

- Temperature control : Reflux conditions (e.g., 4–6 hrs at 80–100°C) ensure complete ring closure .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts, while recrystallization improves crystallinity .

Structural Characterization

Q: Which spectroscopic methods are essential for confirming the structure? A: Critical techniques include:

- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., tert-butyl singlet at ~1.3 ppm; cyclopropyl protons at 0.5–1.5 ppm). ¹³C NMR identifies carbonyl (C=O) and sulfonyl (SO₂) signals .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₂₆N₃O₂S₂) .

- IR spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and thiadiazole (C=N at 1600 cm⁻¹) groups .

Substituent Effects

Q: How do the tert-butyl and cyclopropyl groups influence physicochemical properties? A:

- tert-Butyl : Enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. Steric bulk may hinder enzymatic degradation .

- Cyclopropyl : Introduces ring strain, increasing electrophilicity of the thiadiazole ring. This may enhance reactivity in cross-coupling reactions or bioactivity .

Bioactivity Evaluation

Q: How to design assays to assess biological activity? A:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli), using broth microdilution .

- Enzyme inhibition : Screen against targets like dihydrofolate reductase (DHFR) via UV-Vis spectroscopy, leveraging the thiadiazole’s metal-chelating properties .

Advanced Analytical

Q: How to resolve contradictions in spectral data for structural elucidation? A:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity (e.g., sulfonyl linkage to piperidine) .

- X-ray crystallography : Resolve ambiguous stereochemistry; similar thiadiazole derivatives have been characterized via single-crystal diffraction .

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Computational Modeling

Q: How to predict reactivity and interactions using computational methods? A:

- Docking studies : Use SMILES/InChI (PubChem) to model binding to biological targets (e.g., enzymes) via AutoDock Vina .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (FMOs) and reaction sites .

Stability and Degradation

Q: What factors affect the compound’s stability under different conditions? A:

- pH sensitivity : Stable in neutral buffers (pH 4.6–6.5); acidic/basic conditions may hydrolyze the sulfonyl group .

- Thermal stability : Melting points (e.g., 162–166°C for similar tert-butyl derivatives) indicate decomposition thresholds .

- Storage : Store anhydrous under N₂ at –20°C to prevent oxidation .

Regioselectivity in Synthesis

Q: How to control regioselectivity during heterocyclic ring formation? A:

- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) guide cyclization to the 2-position of thiadiazole .

- Catalysts : CuI promotes Ullmann-type couplings for cyclopropyl-thiadiazole linkage .

Purity Analysis

Q: What chromatographic methods ensure high purity for research use? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.